molecular formula C8H11BFNO4S B1408545 (2-fluoro-4-methyl-5-(N-methylsulfamoyl)phenyl)boronic acid CAS No. 1704121-51-6

(2-fluoro-4-methyl-5-(N-methylsulfamoyl)phenyl)boronic acid

Cat. No. B1408545
M. Wt: 247.06 g/mol
InChI Key: TVLAOHJKXCXTAI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“(2-fluoro-4-methyl-5-(N-methylsulfamoyl)phenyl)boronic acid” is a boronic acid derivative with the molecular formula C8H11BFNO4S and a molecular weight of 247.06 g/mol . It is a solid substance used for research purposes.

Scientific Research Applications

Synthesis and Organic Chemistry

  • Fluorescence Quenching Studies : Boronic acid derivatives, like 4-fluoro-2-methoxyphenyl boronic acid, have been studied for their fluorescence quenching properties in alcohols, contributing to our understanding of their behavior in various solvent environments (H. S. Geethanjali et al., 2015).

Biochemical Applications

  • Optical Modulation in Carbon Nanotubes : Phenyl boronic acids, including variants similar to the compound , have been used to demonstrate saccharide recognition and optical modulation in single-walled carbon nanotubes. This application is crucial for developing biosensors and nanotechnology-based detectors (B. Mu et al., 2012).

  • Development of Fluorometric Probes : Boronic acid derivatives have been used in the development of fluorometric probes for detecting hypochlorous acid, significant in biological and medical research (Shi-Rong Liu et al., 2013).

Material Science and Sensing Applications

  • Properties of Fluorine-Substituted Compounds : Research on fluorine-substituted boronic compounds, including (2-fluoro-4-methyl-5-(N-methylsulfamoyl)phenyl)boronic acid, is significant due to their applications in materials' chemistry, biology, and medicine, particularly due to the Lewis acidity of boron atoms influenced by fluorine atoms (Jan T. Gozdalik et al., 2017).

  • Sensing of Fluoride Ions : Specific boronic acid derivatives have been used for colorimetric turn-on sensing of fluoride ions, indicating their potential in developing sensitive detection methods for various ions and chemicals (C. Wade et al., 2009).

Safety And Hazards

Boronic acids, including “(2-fluoro-4-methyl-5-(N-methylsulfamoyl)phenyl)boronic acid”, can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapours/spray and to wear protective gloves/protective clothing/eye protection/face protection when handling this compound .

Future Directions

The use of boronic acids in the design of drugs and other bioactive compounds is a promising area of research. The introduction of a boronic acid group to bioactive molecules has been shown to modify selectivity, physicochemical, and pharmacokinetic characteristics, often improving the existing activities . Therefore, further studies with boronic acids, including “(2-fluoro-4-methyl-5-(N-methylsulfamoyl)phenyl)boronic acid”, could lead to the development of new promising drugs in the future .

properties

IUPAC Name

[2-fluoro-4-methyl-5-(methylsulfamoyl)phenyl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11BFNO4S/c1-5-3-7(10)6(9(12)13)4-8(5)16(14,15)11-2/h3-4,11-13H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TVLAOHJKXCXTAI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=C(C=C1F)C)S(=O)(=O)NC)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11BFNO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2-fluoro-4-methyl-5-(N-methylsulfamoyl)phenyl)boronic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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